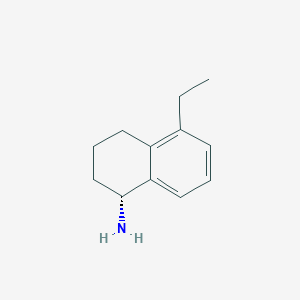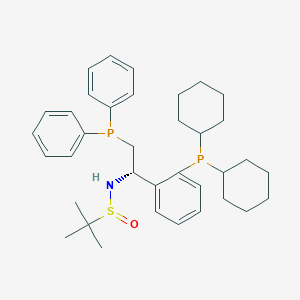![molecular formula C16H23IN4O2 B12083502 tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12083502.png)
tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the iodopyrimidine moiety and the spirocyclic framework makes it a valuable intermediate for the development of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone or aldehyde precursor.
Introduction of the Iodopyrimidine Moiety: The iodopyrimidine group can be introduced via a nucleophilic substitution reaction, where an appropriate pyrimidine derivative is reacted with iodine in the presence of a base.
Protection and Deprotection Steps: Throughout the synthesis, protecting groups such as tert-butyl may be used to protect sensitive functional groups, followed by deprotection under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodopyrimidine moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as a building block for the construction of more complex molecules, including natural products and synthetic analogs.
Biological Studies: Researchers use this compound to study the biological activity of spirocyclic and pyrimidine-containing molecules, which can lead to the discovery of new therapeutic agents.
Industrial Applications: It may be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodopyrimidine moiety can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The spirocyclic structure provides rigidity and conformational stability, which can enhance the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: A related spirocyclic compound with a different functional group.
tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate: Another spirocyclic compound with a hydroxy group instead of the iodopyrimidine moiety.
tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate: A spirocyclic compound with a ketone functional group.
Uniqueness
The uniqueness of tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate lies in its combination of the iodopyrimidine moiety and the spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H23IN4O2 |
|---|---|
Molecular Weight |
430.28 g/mol |
IUPAC Name |
tert-butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C16H23IN4O2/c1-15(2,3)23-14(22)21-9-16(10-21)4-6-20(7-5-16)13-12(17)8-18-11-19-13/h8,11H,4-7,9-10H2,1-3H3 |
InChI Key |
ZJGVOCIZHBXCNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C3=NC=NC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


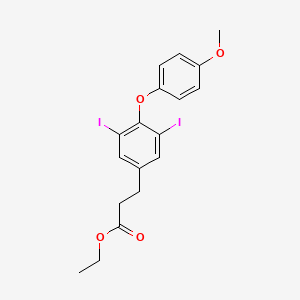
amine](/img/structure/B12083430.png)
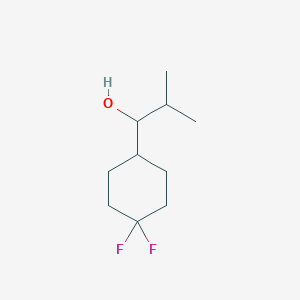
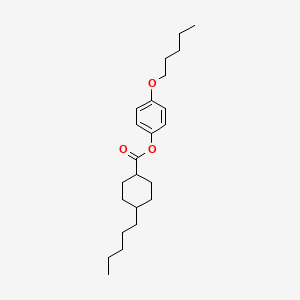
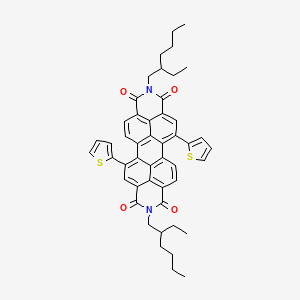

![2,2-Difluoro-5-iodobenzo[d][1,3]dioxole](/img/structure/B12083452.png)


![4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12083479.png)
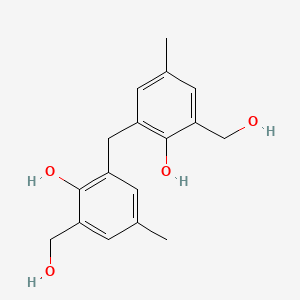
![2-[bis(1-phenylethyl)carbamoyl]benzoic Acid](/img/structure/B12083497.png)
